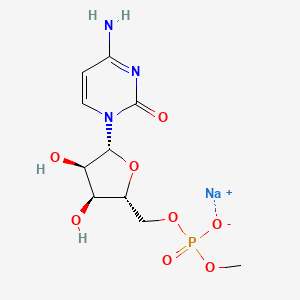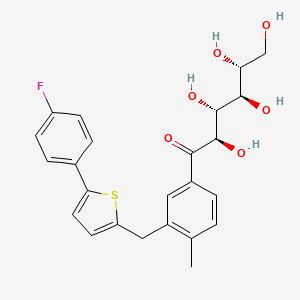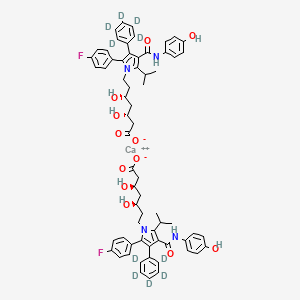
para-Hydroxy Atorvastatin-d5 CalciuM Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
para-Hydroxy Atorvastatin-d5 Calcium Salt: is a deuterated form of para-Hydroxy Atorvastatin Calcium Salt. It is primarily used as an internal standard for the quantification of atorvastatin in various analytical applications . This compound is a selective and competitive inhibitor of HMG-CoA reductase, an enzyme involved in the mevalonate pathway of cholesterol synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the deuteration of para-Hydroxy Atorvastatin Calcium Salt. . The key steps in the synthesis involve:
Ketal Deprotection: The pure product of the ketal deprotection step is isolated as a crystalline solid.
Ethyl Acetate Extraction: A convenient ethyl acetate extraction procedure is used to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step.
Industrial Production Methods
The industrial production of atorvastatin calcium, including its deuterated forms, involves high-yielding synthesis on a multi-kilogram scale. The process ensures product purities greater than 99.5% by implementing key improvements such as isolating the pure product of the ketal deprotection step and using ethyl acetate extraction .
Chemical Reactions Analysis
Types of Reactions
para-Hydroxy Atorvastatin-d5 Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
para-Hydroxy Atorvastatin-d5 Calcium Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of atorvastatin.
Biology: Studied for its effects on cholesterol metabolism and its role as an HMG-CoA reductase inhibitor.
Medicine: Investigated for its potential in treating hypercholesterolemia and certain dyslipidemias.
Industry: Utilized in the pharmaceutical industry for the development of cholesterol-lowering drugs.
Mechanism of Action
The mechanism of action of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Calcium Salt: The parent compound, used widely as a cholesterol-lowering drug.
ortho-Hydroxy Atorvastatin Calcium Salt: Another hydroxylated metabolite of atorvastatin.
Atorvastatin-d5 Calcium Salt: A deuterated form of atorvastatin used as an internal standard.
Uniqueness
para-Hydroxy Atorvastatin-d5 Calcium Salt is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications . Its ability to inhibit HMG-CoA reductase makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C66H68CaF2N4O12 |
|---|---|
Molecular Weight |
1197.4 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,4D,5D,6D,7D; |
InChI Key |
PYIWEMFVBXVPDU-UOXTVLSDSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


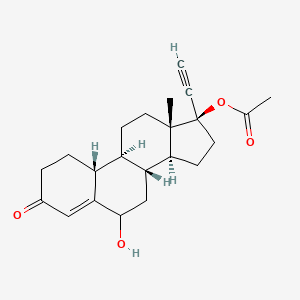
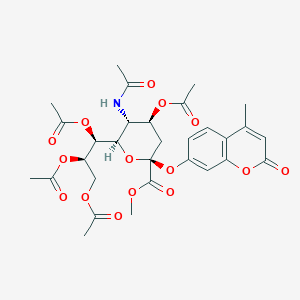
![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)


![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
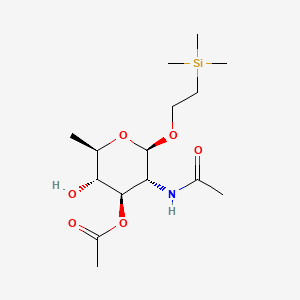
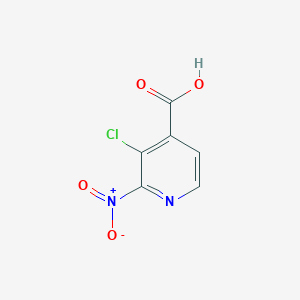
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
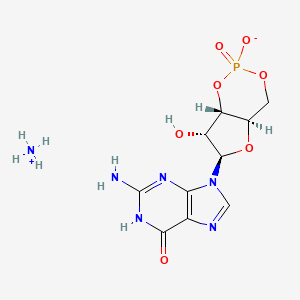
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
